molecular formula C17H24BrNO2 B063318 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide CAS No. 171429-43-9

1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide

Cat. No.: B063318
CAS No.: 171429-43-9
M. Wt: 354.3 g/mol
InChI Key: YUUDHAOMIPLRQU-UHFFFAOYSA-N
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Description

1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide is a chemical compound with the molecular formula C17H26BrNO3. It is known for its unique structure, which includes an indolium core substituted with a carboxypentyl group and three methyl groups. This compound is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide typically involves the reaction of 2,3,3-trimethylindolenine with 5-bromopentanoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or chloroform, and may require heating to facilitate the formation of the desired product. Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indolium derivatives.

    Substitution: The bromide ion in the compound can be substituted with other nucleophiles, such as chloride or iodide, under appropriate conditions. This reaction is often facilitated by the use of polar solvents and elevated temperatures.

Scientific Research Applications

1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is employed in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.

    Medicine: It serves as a pharmaceutical intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide involves its interaction with specific molecular targets and pathways. The indolium core of the compound can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The carboxypentyl group enhances the compound’s solubility and facilitates its transport across cellular membranes, allowing it to reach its molecular targets effectively.

Comparison with Similar Compounds

1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide can be compared with other similar compounds, such as:

    (5-Carboxypentyl)triphenylphosphonium bromide: This compound has a similar carboxypentyl group but differs in its core structure, which is based on triphenylphosphonium instead of indolium.

    (5-Carboxypentyl)triphenylphosphonium bromide: Another similar compound with a triphenylphosphonium core, used in different applications due to its distinct chemical properties.

The uniqueness of this compound lies in its indolium core, which imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

6-(2,3,3-trimethylindol-1-ium-1-yl)hexanoic acid;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2.BrH/c1-13-17(2,3)14-9-6-7-10-15(14)18(13)12-8-4-5-11-16(19)20;/h6-7,9-10H,4-5,8,11-12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUDHAOMIPLRQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=CC=CC=C2C1(C)C)CCCCCC(=O)O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573478
Record name 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171429-43-9
Record name 3H-Indolium, 1-(5-carboxypentyl)-2,3,3-trimethyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171429-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: What are the key structural features of 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide monohydrate?

A1: This compound is a salt composed of a 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium cation, a bromide anion, and a water molecule. The pentyl group in the cation extends almost perpendicular to the indole ring []. The carboxyl group at the end of the pentyl chain is twisted relative to the indole ring []. Key intermolecular interactions include hydrogen bonding between the ions and the water molecule, as well as π–π stacking between adjacent indole rings [].

Q2: Was computational chemistry used to study this compound?

A2: Yes, the researchers used MOPAC AM1 calculations to support their experimental observations about the intermolecular interactions and geometry of the compound [].

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